1-(Chloroacetyl)aziridine

Description

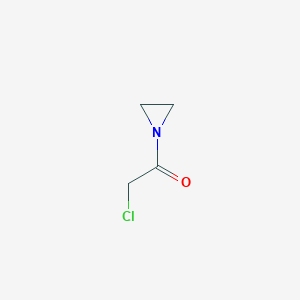

Structure

3D Structure

Properties

IUPAC Name |

1-(aziridin-1-yl)-2-chloroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6ClNO/c5-3-4(7)6-1-2-6/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QISWBIYMXVTBLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN1C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

119.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Reactivity Patterns and Mechanistic Investigations of 1 Chloroacetyl Aziridine and N Acyl Aziridines

Nucleophilic Ring-Opening Reactions

Nucleophilic ring-opening is a predominant reaction pathway for N-acyl aziridines, providing access to a wide array of functionalized amines. researchgate.netwikipedia.org The efficiency and outcome of these reactions are influenced by the nature of the nucleophile, the substituents on the aziridine (B145994) ring, and the reaction conditions. nih.gov

The regioselectivity of nucleophilic ring-opening in unsymmetrically substituted N-acyl aziridines is a critical aspect, dictated by a balance of steric and electronic effects. magtech.com.cn Generally, for 2-alkyl substituted N-acyl aziridines, nucleophilic attack preferentially occurs at the less sterically hindered carbon atom (C3), leading to the cleavage of the C3-N bond. researchgate.net This is a classic example of an SN2-type mechanism.

However, when the substituent at the C2 position is an aryl or alkenyl group, the electronic effect can dominate, leading to the attack at the more substituted benzylic or allylic carbon. magtech.com.cn In some cases, functional groups on the substituents can also direct the regioselectivity. For instance, the ring-opening of an aziridine with a γ-keto group on the C2 substituent occurs at the C2 position, while a γ-silylated hydroxy group on the same substituent directs the attack to the unsubstituted C3 position. frontiersin.orgnih.gov

Stereoselectivity is another key feature of these reactions. The ring-opening of chiral aziridines often proceeds with a high degree of stereospecificity. For example, the reaction of enantiopure aziridines can lead to the formation of optically active products with predictable stereochemistry, often with inversion of configuration at the attacked carbon center, consistent with an SN2 mechanism. iitk.ac.in

Table 1: Regioselectivity in Nucleophilic Ring-Opening of N-Acyl Aziridines

| Aziridine Substituent | Major Site of Nucleophilic Attack | Controlling Factor |

| Alkyl | Less substituted carbon | Steric Hindrance |

| Aryl/Alkenyl | More substituted carbon (benzylic/allylic) | Electronic Effect |

| Alkyl with γ-keto group | C2 (substituted carbon) | Functional Group Directed |

| Alkyl with γ-silylated hydroxy | C3 (unsubstituted carbon) | Functional Group Directed |

A wide variety of nucleophiles have been successfully employed in the ring-opening of N-acyl aziridines, leading to a diverse array of functionalized products. nih.gov

Oxygen-based Nucleophiles: Alcohols and water can open the aziridine ring to furnish β-amino ethers and β-amino alcohols, respectively. frontiersin.orgiitk.ac.in The reaction with water is a common method for preparing free β-amino alcohols. nih.gov The regioselectivity of these reactions can be influenced by the presence of Lewis acids or specific substituents on the aziridine. frontiersin.orgiitk.ac.in

Sulfur-based Nucleophiles: Thiols, such as thiophenol, are highly effective nucleophiles for the ring-opening of aziridines, typically attacking the less substituted carbon in a regioselective manner to yield β-amino sulfides. nih.gov Hydrogen polysulfides (H₂Sₙ) have also been shown to react specifically with N-sulfonylaziridines, providing a basis for fluorescent probes. nih.govosti.gov

Carbon-based Nucleophiles: Organometallic reagents like organolithium and organocuprates are effective carbon nucleophiles. wikipedia.org Enolates derived from ketones, esters, and amides, including chiral enolates, have been used for stereoselective ring-opening reactions to form γ-amino carbonyl compounds. mdpi.comnih.govacs.org The dianions of carboxylic acids also react similarly to yield γ-amino acids directly. nih.govmdpi.com

Acid Anhydrides: In the presence of a catalyst, acid anhydrides react with N-acyl aziridines to afford β-amino esters. nih.gov This reaction provides a route to selectively protected β-amino alcohols.

Chiral Enolates: The use of chiral enolates, such as those derived from (S,S)-(+)-pseudoephedrine amides, allows for stereocontrolled aziridine ring-opening reactions. nih.govacs.org The diastereoselectivity is controlled by the chiral auxiliary on the enolate, although the stereocenter on the aziridine also influences the outcome. nih.govacs.org

Organocatalysis has emerged as a powerful tool for the ring-opening of N-acyl aziridines. N-heterocyclic carbenes (NHCs) have been successfully employed as organocatalysts for the ring-opening polymerization of N-tosyl aziridines, providing a metal-free route to poly(aziridine)s. utwente.nlrsc.orgnih.gov Guanidine bases, such as 1,5,7-triazabicyclo rsc.orgrsc.orgdec-5-ene (TBD), can catalyze the regioselective ring-opening of N-tosylaziridines with acid anhydrides to produce β-amino esters in high yields under mild conditions. nih.gov Chiral phase-transfer catalysts (PTC) have also been utilized for the organocatalytic asymmetric ring-opening of N-tosyl protected aziridines with β-ketoesters, yielding optically active aminoethyl functionalized compounds. rsc.org

Lewis acids play a crucial role in activating the aziridine ring towards nucleophilic attack. nih.gov They coordinate to the nitrogen or carbonyl oxygen of the N-acyl group, increasing the electrophilicity of the ring carbons. iitk.ac.inbioorg.org This activation facilitates ring-opening by a variety of nucleophiles, including alcohols and electron-rich arenes. iitk.ac.innih.gov For example, Cu(OTf)₂ has been used to mediate the highly regioselective SN2-type ring-opening of 2-aryl-N-tosylaziridines with alcohols. iitk.ac.in The use of chiral Lewis acid catalysts, such as Cu(I)-(S)-BINAP, has enabled dynamic kinetic asymmetric transformations of racemic aziridines. acs.org

Radical Ring-Opening Reactions

In addition to nucleophilic pathways, N-acyl aziridines can undergo ring-opening through radical mechanisms, providing access to different reactivity patterns and products.

Single-electron transfer (SET) to an N-acyl aziridine can induce homolytic cleavage of a carbon-nitrogen bond, generating a β-amido radical. dicp.ac.cn This process is often facilitated by reducing agents or photocatalysis. acs.orgresearchgate.net For instance, titanocene(III) complexes can catalytically open N-acylated aziridines via electron transfer to form the more substituted radical. dicp.ac.cn This radical can then participate in various transformations like conjugate additions, reductions, and cyclizations. dicp.ac.cn The ring-opening is proposed to occur through a concerted mechanism. dicp.ac.cn

Another approach involves the reductive activation of N-pyridinium aziridines to generate transient N-aziridinyl radicals via single-electron transfer. acs.org These radicals can then engage in intermolecular addition reactions with olefins. acs.org The combination of a Lewis acid and photoredox catalysis can also enable the reductive cleavage of the C-N bond in N-benzoyl pyrrolidines, a related but less strained system, through a single-electron transfer to the amide. acs.orgresearchgate.net

Transition Metal-Mediated Radical Generation

The generation of radicals from N-acyl aziridines using transition metals provides a powerful method for C-C and C-N bond formation.

A notable example is the titanocene-catalyzed radical ring-opening of N-acylated aziridines. This reaction proceeds via an electron transfer mechanism, where the titanocene(III) complex activates the aziridine to form a higher-substituted radical. mdpi.com This process is highly regioselective and tolerates a wide range of functional groups. mdpi.com Computational studies using Density Functional Theory (DFT) have confirmed that the ring-opening of N-acyl aziridines through electron transfer is a concerted process. mdpi.com

Inspired by single-electron transfer (SET) strategies, researchers have explored the generation of N-centered radicals from N-substituted aziridines. acs.org Specifically, N-pyridinium aziridines can be reductively activated to form N-aziridinyl radicals. acs.org These transient radicals have been characterized by spin-trapped Electron Paramagnetic Resonance (EPR) spectroscopy and can participate in intermolecular addition reactions with olefins. acs.orgnih.gov Under mild photochemical conditions, these N-aziridinyl radicals can be generated and trapped by oxygen to afford 1,2-hydroxyaziridination products, demonstrating a novel method for aziridine group transfer. acs.orgnih.gov

In addition to titanocene, other transition metals like copper have been utilized. Copper(I) catalysts have been employed in the enantioselective Friedel–Crafts alkylation of indoles with 2-aryl-N-sulfonylaziridines. nih.gov This reaction proceeds through a ring-opening mechanism to produce indole-substituted chiral arylethylamines. nih.gov Furthermore, copper-catalyzed enantioselective benzylic C(sp³)–H amination has been shown to proceed via a radical mechanism where C–H bond cleavage is the rate-limiting step. nih.gov

The following table summarizes key aspects of transition metal-mediated radical generation from N-acyl aziridines.

| Catalyst System | Aziridine Substrate | Radical Intermediate | Key Features |

| Titanocene(III) | N-Acyl Aziridines | Higher-substituted carbon radical | Regioselective, broad functional group tolerance. mdpi.com |

| Photocatalyst | N-Pyridinium Aziridines | N-Aziridinyl radical | Mild photochemical conditions, enables aziridine group transfer. acs.orgnih.gov |

| Copper(I)/(S)-Segphos | 2-Aryl-N-sulfonylaziridines | Benzylic radical | Enantioselective Friedel–Crafts alkylation. nih.gov |

| Cationic Copper | N-Alkylsulfonamides | Aminyl radical | Enantioselective benzylic C(sp³)–H amination. nih.gov |

Ring Expansion Reactions

The inherent strain of the aziridine ring makes it an excellent precursor for ring expansion reactions, leading to the formation of larger, more stable nitrogenous heterocycles such as azetidines and dehydropiperidines.

Formation of Azetidines and Larger Nitrogenous Heterocycles

The synthesis of functionalized azetidines, four-membered nitrogen heterocycles, is of significant interest in medicinal chemistry. nih.govnih.gov One successful strategy involves the one-carbon ring expansion of bicyclic methylene (B1212753) aziridines catalyzed by dirhodium complexes. nih.gov This method allows for the synthesis of enantioenriched azetidines by setting adjacent functionalized stereocenters. nih.gov The reaction of rhodium-bound carbenes with these strained aziridines results in a formal [3+1] ring expansion, yielding highly substituted methylene azetidines with excellent stereoselectivity. nih.gov

Rhodium catalysis has also been employed in the synthesis of 2-vinyl azetidine (B1206935) derivatives through the reaction of N-acyl aziridines with vinyl N-triftosylhydrazones. mdpi.com This transformation proceeds through the formation of reactive vinyl carbene and aziridinium (B1262131) ylide intermediates. mdpi.com

Furthermore, a rhodium-catalyzed [3+3] ring expansion of unsubstituted aziridines with trifluoroalkenyl N-triftosylhydrazones has been developed to produce structurally diverse 2-trifluoromethylated dehydropiperidines under mild conditions. rsc.org This method demonstrates broad scope and functional group tolerance. rsc.org

The table below provides examples of ring expansion reactions of N-acyl aziridines.

| Catalyst | Aziridine Precursor | Reagent | Product |

| Dirhodium | Bicyclic Methylene Aziridine | α-Diazoacetate | Enantioenriched Methylene Azetidine nih.gov |

| Rhodium | N-Acyl Aziridine | Vinyl N-triftosylhydrazone | 2-Vinyl Azetidine mdpi.com |

| Rhodium | Unsubstituted Aziridine | Trifluoroalkenyl N-triftosylhydrazone | 2-Trifluoromethylated Dehydropiperidine rsc.org |

Mechanistic Pathways of Ring Expansion (e.g., Aziridinium Ylides)

The key intermediate in many of these ring expansion reactions is the aziridinium ylide. nih.govnih.gov This ylide is typically generated through the nucleophilic attack of the aziridine nitrogen on a metal-bound carbene. nih.govnih.govnih.gov

In the rhodium-catalyzed one-carbon ring expansion of bicyclic methylene aziridines, computational studies (DFT) have shown that the reaction proceeds through the formation of an aziridinium ylide. nih.gov This ylide is positioned for a concerted, asynchronous mdpi.comresearchgate.net-Stevens-type rearrangement, involving ring-opening and subsequent ring-closing to form the azetidine product. nih.gov The concerted nature of this rearrangement is responsible for the high stereospecificity observed in the reaction. nih.gov

Similarly, the rhodium-catalyzed [3+3] ring expansion to form dehydropiperidines is supported by DFT calculations to proceed via aziridinium ylide formation followed by a nih.govrsc.org sigmatropic rearrangement sequence. rsc.org The delocalization of the negative charge in the ylide intermediate can prevent competitive cheletropic extrusion, favoring the desired ring expansion pathway. nih.gov

The proposed mechanism for the [3+1] ring expansion also involves the formation of an aziridinium ylide, which then undergoes a ring-opening/ring-closing cascade to yield the final azetidine product. nih.gov

Cycloaddition Reactions

N-acyl aziridines can also participate in cycloaddition reactions, serving as precursors to 1,3-dipoles for the synthesis of five-membered heterocyclic rings.

[3+2] Cycloadditions and Related Processes

Aziridines, particularly donor-acceptor aziridines, can act as synthetic equivalents of azomethine ylides in [3+2] cycloaddition reactions. nih.gov These reactions provide a powerful tool for the synthesis of pyrrolidines and other five-membered nitrogen heterocycles. researchgate.net

Visible-light photoredox catalysis has emerged as a mild and efficient method for generating azomethine ylides from aziridines. nih.gov Upon light absorption, a photocatalyst can induce a single electron transfer from the aziridine, leading to the formation of a radical cation which subsequently opens to form the azomethine ylide. nih.gov This ylide can then react with various dipolarophiles, such as alkenes and aldehydes, in a [3+2] cycloaddition to yield structurally diverse five-membered rings with high diastereoselectivity. nih.gov

Lewis acid-mediated [3+2] cycloadditions of N-sulfonyl aziridines with alkenes have also been developed, providing access to 1-azaspiroalkanes. researchgate.net DFT calculations suggest that this reaction proceeds through the formation of a zwitterionic 1,3-dipolar species via C-N bond cleavage, which is the rate-determining step. researchgate.net

The following table showcases different catalytic systems for [3+2] cycloaddition reactions involving aziridines.

| Catalyst System | Aziridine Type | Dipolarophile | Product |

| Organic Photocatalyst (Visible Light) | Aryl Aziridines | Maleimides, Alkenes, Aldehydes | Pyrrolidines, Oxazolidines nih.gov |

| Lewis Acid (e.g., BF₃·Et₂O) | N-Sulfonyl Aziridines | Alkenes | 1-Azaspiroalkanes researchgate.net |

| Nd(OTf)₃/N,N′-dioxide/LiNTf₂ | Donor-Acceptor Aziridines | Aldehydes | Chiral cis-1,3-Oxazolidines researchgate.net |

Heteroatom Insertion Reactions (e.g., CS₂)

While the provided search results focus heavily on cycloadditions and ring expansions that form carbon-based rings, the reactivity of the aziridine ring with heteroatom-containing reagents is also an area of study. The insertion of molecules like carbon disulfide (CS₂) into the aziridine ring can lead to the formation of five-membered heterocyclic systems containing additional heteroatoms. This type of reaction often proceeds through a nucleophilic attack of the aziridine nitrogen on the electrophilic carbon of CS₂, followed by ring opening and subsequent cyclization. While specific examples for 1-(chloroacetyl)aziridine were not found in the initial search, this remains a plausible reaction pathway for activated aziridines.

Conformational Analysis and Nitrogen Inversion Effects on Ring-Opening Reactivity

The reactivity of N-acyl aziridines, including this compound, is profoundly influenced by a complex interplay of conformational factors. The three-membered ring's inherent strain and the nature of the substituent on the nitrogen atom give rise to distinct stereodynamic phenomena, primarily nitrogen inversion and rotation around the nitrogen-carbonyl (N-C(O)) bond. These factors control the ground-state geometry and the energy barriers of reaction pathways, ultimately dictating the rate and stereochemical outcome of nucleophilic ring-opening reactions.

The aziridine ring possesses a non-planar, pyramidal nitrogen atom, which leads to a significant barrier to nitrogen inversion—the process where the nitrogen atom and its substituent pass through a planar transition state. wikipedia.orgnih.gov This barrier is notably higher in aziridines compared to acyclic amines due to the angle strain in the three-membered ring. wikipedia.org The slow rate of inversion allows for the potential isolation of distinct conformational isomers, or invertomers, especially at low temperatures. wikipedia.orgcaltech.edu

The introduction of an N-acyl group, such as a chloroacetyl group, introduces two competing electronic effects. The electron-withdrawing nature of the acyl group activates the aziridine ring, making the ring carbons more electrophilic and susceptible to nucleophilic attack. clockss.orgillinois.edu Simultaneously, the acyl group significantly influences the nitrogen inversion barrier. Unlike N-alkyl or N-halo substituents which can increase the inversion barrier, N-acyl groups tend to lower it. nih.govresearchgate.net This is attributed to the stabilization of the planar transition state for inversion through conjugation of the nitrogen's lone pair with the carbonyl group's π-system. caltech.eduresearchgate.net

Computational studies, particularly using methods like B3LYP/6-31+, have quantified the effect of various N-substituents on the energy barrier for nitrogen inversion. As shown in the table below, electron-withdrawing acyl groups like benzoyl (COPh) result in a substantially lower inversion energy barrier compared to hydrogen or alkyl groups. This facilitates a more rapid interconversion between the two pyramidal conformations of the nitrogen atom.

| Substituent (R) on Nitrogen | N-Inversion Energy (kcal/mol) | Reference |

|---|---|---|

| -CHMePh | 17.06 | researchgate.net |

| -Me | 16.97 | researchgate.net |

| -Bn | 16.70 | researchgate.net |

| -H | 16.64 | researchgate.net |

| -Ph | 8.91 | researchgate.net |

| -COPh | 5.75 | researchgate.net |

Beyond nitrogen inversion, rotation around the N-C(O) amide bond presents another critical conformational dynamic. This rotation is also hindered, leading to the existence of different rotamers (e.g., syn and anti conformations relative to the aziridine ring). The combination of nitrogen inversion and N-C(O) bond rotation creates a complex potential energy surface with multiple minima and transition states.

The specific conformation of the N-acyl group relative to the aziridine ring plays a direct role in the mechanism of ring-opening. Theoretical studies have revealed that the torsional angle between the nitrogen lone pair and the carbonyl group is a key factor. researchgate.net During a nucleophilic attack, the geometry can distort to maximize the delocalization of the nitrogen's electron pair into the carbonyl C=O bond. This electronic assistance acts as a driving force for the reaction, lowering the activation energy for ring cleavage. researchgate.net Therefore, the conformational preferences of this compound not only define its ground-state structure but also pre-ordain its reactivity, influencing the facility and regioselectivity of its characteristic ring-opening reactions. illinois.edufrontiersin.org

Strategic Applications of 1 Chloroacetyl Aziridine in Complex Molecule Synthesis

Synthesis of Diverse Nitrogen-Containing Heterocycles

1-(Chloroacetyl)aziridine serves as a potent precursor for a range of larger, nitrogen-containing heterocyclic systems. The synthetic strategies typically involve an initial ring-opening of the strained aziridine (B145994), followed by an intramolecular cyclization facilitated by the chloroacetyl moiety, or vice-versa. This cascade approach allows for the efficient assembly of more complex cyclic structures.

The synthesis of four, five, and six-membered saturated nitrogen heterocycles—azetidines, pyrrolidines, and piperidines—can be achieved through methodologies involving aziridine precursors. pageplace.demagtech.com.cn Ring expansion reactions of aziridines are a key strategy for accessing the larger, yet still strained, azetidine (B1206935) ring system. dntb.gov.uaorganic-chemistry.org For instance, the reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide can yield the corresponding azetidines. organic-chemistry.org While not directly starting from this compound, this demonstrates a plausible pathway where the chloroacetyl group could be used as a handle for subsequent functionalization after the core ring has been formed.

The synthesis of pyrrolidines and piperidines often involves the cyclization of acyclic precursors. organic-chemistry.orgnih.gov In this context, this compound can be envisioned as a compact reagent that delivers a protected and activated 2-aminoethyl fragment. A strategy could involve the ring-opening of the aziridine by a carbon nucleophile, which then allows the newly introduced chain to cyclize onto the chloroacetyl group, forming a pyrrolidine (B122466) or piperidine (B6355638) ring. A practical synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, a key intermediate for the DPP-IV inhibitor Vildagliptin, has been achieved starting from L-proline and chloroacetyl chloride, showcasing the importance of the chloroacetyl-pyrrolidine structural motif. nih.govmdpi.com Similarly, rhodium-catalyzed asymmetric reductive Heck reactions and transfer hydrogenation methods have been developed to produce enantioenriched 3-substituted piperidines from pyridine (B92270) derivatives. snnu.edu.cndicp.ac.cn

| Target Heterocycle | General Synthetic Strategy | Key Transformation |

| Azetidine | Ring expansion of an aziridine precursor. dntb.gov.uaorganic-chemistry.org | Intramolecular nucleophilic attack. |

| Pyrrolidine | Reductive condensation or intramolecular amination. organic-chemistry.orgnih.gov | Cyclization of an amino alcohol or dihalide precursor. organic-chemistry.org |

| Piperidine | Hydrogenation of pyridine precursors or cyclization. nih.govdicp.ac.cnresearchgate.net | Aza-Prins type cyclization or reductive hydroamination. nih.govrasayanjournal.co.in |

This table provides an overview of general strategies for synthesizing the mentioned heterocycles, into which a versatile reagent like this compound could be integrated.

The synthesis of more complex heterocycles such as oxazines, isoquinolines, and thiazolidine-2-thiones can also be approached using aziridine-based synthons. ijrpr.comresearchgate.netderpharmachemica.comumpr.ac.id For the synthesis of 1,3-oxazines, a common method involves the three-component cyclocondensation of amines, formaldehyde, and substituted phenols. ijrpr.com

Isoquinoline (B145761) synthesis can be achieved through various methods, including the Bischler–Napieralski reaction, where a β-phenylethylamine is acylated and then cyclized using a Lewis acid. thieme-connect.depharmaguideline.com An appropriately substituted aziridine can serve as a precursor to the required β-phenylethylamine. researchgate.net Ring-opening of a 2-aryl-aziridine derivative with a nucleophile would generate the necessary backbone, which, if linked to a chloroacetyl group, could participate in subsequent cyclization steps to form the isoquinoline core. researchgate.netrsc.orgorganic-chemistry.org

Thiazolidine-2-thiones are typically prepared from the reaction of β-amino alcohols or aziridines with carbon disulfide. organic-chemistry.orgresearchgate.netnih.govnih.gov The high reactivity of the aziridine ring makes it an excellent substrate for this transformation. The reaction proceeds via nucleophilic attack of the nitrogen on carbon disulfide, followed by ring-opening and subsequent cyclization. A multicomponent reaction involving primary amines, carbon disulfide, and γ-bromocrotonates provides an efficient route to these heterocycles. organic-chemistry.org

| Heterocycle | Precursors | Reagents/Conditions | Resulting Structure |

| Isoquinoline | 2-alkynylbenzaldehyde, 2-isocyanoacetate | Silver triflate catalyst | Substituted Isoquinoline organic-chemistry.org |

| Isoquinoline | β-phenylethylamine, Acyl chloride | POCl₃, P₂O₅ (Lewis Acid) | 3,4-Dihydroisoquinoline thieme-connect.depharmaguideline.com |

| Thiazolidine-2-thione | Aziridine | Carbon Disulfide (CS₂) | Thiazolidine-2-thione researchgate.net |

| 1,3-Oxazine | Primary amine, Aldehyde, Phenol | Catalyst (e.g., ZnO NPs) | Substituted 1,3-Oxazine ijrpr.comumpr.ac.id |

This interactive table outlines common synthetic routes for the target heterocycles.

Construction of Quaternary Carbon Centers

The creation of all-carbon quaternary stereocenters is a significant challenge in organic synthesis. nih.gov These motifs are of great interest as they impart significant three-dimensionality to molecules, which can be crucial for biological activity. nih.gov Catalytic asymmetric conjugate addition reactions to cyclic enones represent a powerful method for constructing such centers. rsc.org While direct application of this compound for this purpose is not extensively documented, the principles of aziridine chemistry suggest potential pathways. For example, the ring-opening of an N-activated aziridine with a sterically demanding organometallic reagent (e.g., an organocuprate) can lead to the formation of a new carbon-carbon bond and potentially a quaternary center, particularly if the aziridine itself is appropriately substituted.

Enantioselective Access to Chiral Amines and β-Functionalized Amino Acid Derivatives

Chiral amines are fundamental building blocks in pharmaceuticals and natural products. nih.gov Asymmetric synthesis methods are therefore of paramount importance. The enantioselective protonation of catalytically generated prochiral chloroenamines has emerged as a powerful method for synthesizing chiral vicinal chloroamines, which can then be converted to a broad range of heterocycle-substituted aziridines in a one-pot process. d-nb.infonih.govst-andrews.ac.ukresearchgate.net This highlights a strategy where a chiral catalyst induces stereochemistry in a precursor that can then form a chiral aziridine.

Furthermore, this compound can be a precursor for β-functionalized amino acid derivatives. nih.govresearchgate.net The regioselective ring-opening of the aziridine ring with a carbon-based nucleophile is a key step in this process. For instance, reaction with a cyanide source, followed by hydrolysis of the resulting nitrile, would yield a β-amino acid. A copper-catalyzed hydroamination of α,β-unsaturated carbonyl compounds provides an alternative, elegant route to enantioenriched β-amino acid derivatives. nih.gov A novel "sew-and-cut" strategy involving the annulation of cyclic aldimines with sulfonium (B1226848) salts yields fused aziridines, which can be regioselectively opened to access functionalized β-amino ketones. nih.gov

| Method | Substrate | Key Feature | Product |

| Asymmetric Protonation | Prochiral Chloroenamine | Chiral Brønsted Acid Catalyst | Chiral Vicinal Chloroamine/Aziridine nih.govresearchgate.net |

| Ligand-Controlled Hydroamination | α,β-Unsaturated Carbonyl | Copper Hydride Catalysis | Enantioenriched β-Amino Acid Derivative nih.gov |

| Aziridine Ring-Opening | N-Tosylaziridine | Nucleophile (e.g., TMSCN, Yb(CN)₃) | Optically Pure β-Amino Nitrile |

This table summarizes modern enantioselective methods for synthesizing chiral amines and their derivatives.

Integration into Peptidomimetic Structures and Complex Molecular Architectures

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides, but with improved properties such as stability and bioavailability. The constrained nature of the aziridine ring makes it an attractive structural motif for incorporation into peptide backbones to restrict conformational flexibility. The chloroacetyl group on this compound provides a convenient and reactive handle for conjugation or further elaboration. It can be used to attach the aziridine moiety to a peptide chain or another complex molecule via nucleophilic substitution, for example, by reacting with a free amine or thiol group. This dual functionality allows this compound to act as a versatile linker and a conformational constraint in the design of complex, biologically active molecules.

Computational and Theoretical Studies on 1 Chloroacetyl Aziridine Reactivity

Density Functional Theory (DFT) Investigations of Reaction Mechanisms

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for studying the electronic structure and reactivity of molecules. For N-acylated aziridines, including 1-(chloroacetyl)aziridine, DFT calculations are instrumental in mapping out potential energy surfaces, which helps in elucidating reaction mechanisms, characterizing unstable intermediates, and understanding the energetic demands of different reaction pathways.

The high reactivity of the aziridine (B145994) ring, particularly when activated by an N-acyl group, is governed by the transition states (TS) and intermediates that form during its transformations. DFT calculations enable the precise location and characterization of these fleeting structures on the potential energy surface.

Theoretical studies on the ring-opening of N-acyl aziridines have successfully modeled the geometries and energetic properties of the associated transition states. For instance, in Lewis acid-catalyzed reactions, DFT analysis of model N-acyl aziridines shows that the catalyst, such as titanium tetrachloride (TiCl₄), preferentially coordinates to the oxygen atom of the acyl group. nih.gov This coordination enhances the electrophilicity of the aziridine ring carbons. The subsequent nucleophilic attack proceeds through a well-defined transition state where the C-N bond of the aziridine ring is partially broken while the new bond with the nucleophile is partially formed.

Reactive intermediates in aziridine chemistry have also been investigated. DFT optimization of a parent N-aziridinyl radical, a potential intermediate in certain radical-mediated reactions, indicates a planar geometry at the nitrogen atom, with the unpaired electron residing in a p-orbital. nih.govacs.org This structural insight is crucial for understanding the reactivity and selectivity of reactions proceeding through such radical pathways. The characterization of these intermediates provides a foundation for rationalizing reaction outcomes and designing new synthetic methods.

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| C-N Bond Length (Å) | Stretching of the aziridine C-N bond being cleaved. | ~1.8 - 2.2 Å |

| C-Nucleophile Bond Length (Å) | Formation of the new bond with the incoming nucleophile. | ~2.0 - 2.4 Å |

| Activation Energy (kcal/mol) | Energy barrier for the ring-opening step. | 10 - 25 kcal/mol |

| Imaginary Frequency (cm⁻¹) | Vibrational mode corresponding to the reaction coordinate at the transition state. | -200 to -500 cm⁻¹ |

A fundamental question in the study of reaction mechanisms is whether multiple bonds are broken and formed in a single, concerted step or through a multi-step process involving one or more intermediates. DFT calculations are exceptionally well-suited to address this question by comparing the energy profiles of concerted and stepwise pathways.

For the ring-opening of N-acyl aziridines, computational studies have provided evidence for both mechanisms, depending on the specific reaction conditions and substrates. In certain electron-transfer-initiated radical reactions, DFT calculations have confirmed that the ring-opening of N-acyl aziridines proceeds through a concerted process. mdpi.com In contrast, a stepwise mechanism involves the formation of a distinct reactive intermediate, such as an aziridinium (B1262131) ion or a ring-opened zwitterion, which then proceeds to the product in a subsequent step.

Energetic and Conformational Analyses of N-Acylated Aziridines

The reactivity of N-acylated aziridines is profoundly influenced by their three-dimensional structure and the conformational dynamics of the acyl group. The orientation of the chloroacetyl group relative to the aziridine ring can affect steric hindrance and the electronic properties of the system.

A key conformational process in aziridines is nitrogen inversion, the pyramidal inversion at the nitrogen atom. The energy barrier for this process is sensitive to the nature of the substituent on the nitrogen. Computational studies on N-substituted aziridines have shown that electron-withdrawing groups, such as an acyl group, significantly lower the inversion barrier compared to alkyl or hydrogen substituents. researchgate.net For an N-benzoyl aziridine, a close analog to this compound, the calculated inversion barrier is substantially lower than that for N-H or N-alkyl aziridines. researchgate.net This is attributed to the stabilization of the planar transition state through resonance with the carbonyl group.

During the ring-opening reaction of an N-acyl aziridine, it is proposed that the torsional angle between the carbonyl group and the aziridine ring (OCNC) approaches a planar geometry. researchgate.net This planarity allows for effective delocalization of the nitrogen lone pair electrons into the carbonyl π-system, which acts as a driving force for the reaction by stabilizing the transition state. researchgate.net

| Nitrogen Substituent (R) | Inversion Energy (kcal/mol) |

|---|---|

| -CH(CH₃)Ph | 17.06 |

| -CH₃ | 16.97 |

| -H | 16.64 |

| -Ph | 8.91 |

| -COPh | 5.75 |

Prediction of Regioselectivity and Stereoselectivity in Transformations

Computational chemistry provides a powerful predictive tool for understanding the selectivity of chemical reactions. In the case of substituted aziridines, nucleophilic ring-opening can potentially occur at either of the two ring carbons, leading to different regioisomers. DFT calculations can predict the favored outcome by comparing the activation energies of the competing transition states.

For N-acylated aziridines, the regioselectivity of ring-opening is a subject of significant interest. The reaction outcome is governed by a delicate balance of steric and electronic factors. While steric hindrance generally directs the nucleophile to the less substituted carbon, the presence of an activating acyl group can introduce overriding electronic effects. nih.govresearchgate.net

Theoretical models can rationalize and predict these outcomes. By calculating the activation free energies (ΔG‡) for the transition states leading to the different possible regioisomers, the major product can be identified as the one formed via the lowest energy pathway. For example, DFT calculations have been used to rationalize the regiochemistry in the copper-catalyzed borylative ring-opening of N-(2-picolinoyl) aziridines. mdpi.com These studies revealed that the interaction between the catalyst, substrate, and reagents in the transition state assembly dictates the regiochemical outcome. Similarly, the regioselectivity of ring-opening of activated aziridine-2-carboxylates with fluoride (B91410) has been rationalized by concluding that it is directed mainly by the electronic effects of the substituent. nih.gov Such predictive power is invaluable for designing selective synthetic strategies and minimizing the formation of undesired byproducts.

Future Directions and Emerging Trends in 1 Chloroacetyl Aziridine Research

Development of Novel Catalytic Systems for Enhanced Selectivity

A primary objective in contemporary aziridine (B145994) synthesis is the development of catalytic systems that offer high levels of stereoselectivity, enabling the preparation of densely functionalized and chiral aziridines. nih.govnih.gov The inherent ring strain of aziridines makes them versatile intermediates for creating complex nitrogen-containing molecules, many of which are found in natural products and bioactive compounds. nih.gov However, the construction of highly substituted chiral aziridines remains a significant synthetic challenge. nih.gov

Recent advancements have focused on catalytic asymmetric methods to produce chiral aziridines from readily available achiral starting materials, moving away from reliance on stoichiometric chiral auxiliaries. nih.gov The aza-Darzens reaction, which is a key method for constructing aziridines, has seen significant progress through the use of novel catalysts. nih.govnih.gov For instance, a Zn-ProPhenol catalyzed aza-Darzens reaction using α-chloroketones has been developed for the efficient and enantioselective synthesis of complex trisubstituted aziridines, achieving high enantio- and diastereoselectivities (up to 98% ee, >20:1 d.r.). nih.gov Another innovative approach employs a dipeptide-based chiral phosphonium (B103445) salt as a phase-transfer catalyst for the enantioselective aza-Darzens reaction of cyclic imines and α-halogenated ketones, yielding trisubstituted aziridines in high yields and with excellent stereoselectivity. nih.gov

Metal-based catalysis continues to be a fertile area of research. Copper-catalyzed nucleophilic additions to 2H-azirines mediated by chiral N,N'-dioxide ligands have proven effective for preparing chiral aziridines with adjacent tetrasubstituted stereocenters. nih.gov Furthermore, manganese(I)-based systems have recently been reported for the catalytic asymmetric nucleophilic addition of diarylphosphines to 2H-azirines, demonstrating high reactivity and excellent stereocontrol. nih.gov These developments highlight a trend towards using a broader range of metals and sophisticated ligand designs to control selectivity in aziridination reactions.

| Catalytic System | Reaction Type | Key Features | Reported Selectivity |

|---|---|---|---|

| Zn-ProPhenol | Aza-Darzens Reaction | Efficient construction of trisubstituted aziridines from α-chloroketones. nih.gov | Up to 98% ee, >20:1 d.r. nih.gov |

| Dipeptide-based Chiral Phosphonium Salt | Aza-Darzens Reaction | Phase-transfer catalysis for synthesis of trisubstituted and tetrasubstituted aziridines. nih.gov | 83– > 99.9% ee. nih.gov |

| Chiral N,N′-dioxide ligand/Cu(II) complex | Nucleophilic Addition to 2H-azirines | Preparation of chiral aziridines with vicinal tetrasubstituted stereocenters. nih.gov | Up to 92% ee. nih.gov |

| Mn(I)-based systems | Nucleophilic Addition to 2H-azirines | Asymmetric hydrophosphination of 2H-azirines. nih.gov | High reactivity and excellent stereocontrol. nih.gov |

Sustainable and Green Chemistry Approaches in Aziridine Synthesis and Functionalization

In line with the principles of green chemistry, significant effort is being directed towards developing more sustainable methods for synthesizing and functionalizing aziridines. eurekaselect.comresearchgate.net These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. sphinxsai.comnih.govnih.gov The choice of solvent is a crucial factor, as solvents constitute a large portion of chemical waste in manufacturing processes. nih.gov

One notable strategy is the use of flow chemistry, which offers better control over reaction parameters and can mitigate the hazards associated with certain transformations. nih.gov For example, a mixed flow-batch system has been developed for the synthesis of functionalized NH-aziridines from vinyl azides using cyclopentyl methyl ether (CPME), an environmentally benign solvent. nih.gov This approach allows for the safe generation of 2H-azirines in a microfluidic reactor, followed by their reaction with organolithium compounds in a batch setup. nih.gov

The development of catalyst-free and metal-free reactions is another key aspect of green aziridine synthesis. eurekaselect.comrsc.org An electrochemical, metal-free coupling of aromatic olefins with ammonia (B1221849) (NH3) and carbon dioxide (CO2) or carbon disulfide (CS2) has been reported. rsc.org This method proceeds through an N-H aziridine intermediate which then undergoes ring expansion, using a simple iodide catalyst for both steps and generating only hydrogen gas as a byproduct. rsc.org Such telescoped, one-pot procedures prevent waste and energy loss by avoiding the isolation of intermediates. rsc.org The overarching goal is to design synthetic routes that are not only efficient but also have a minimal environmental footprint. rsc.orgatiner.gr

| Approach | Methodology | Key Green Principles Addressed | Example |

|---|---|---|---|

| Flow Chemistry | Mixed flow-batch synthesis of NH-aziridines. nih.gov | Safer Chemistry, Waste Prevention. nih.gov | Quantitative transformation of vinyl azides to 2H-azirines in a microfluidic reactor using CPME as a green solvent. nih.gov |

| Electrosynthesis | Metal-free, telescoped electrochemical synthesis. rsc.org | Atom Economy, Use of Renewable Feedstocks (Energy), Waste Prevention. rsc.org | Coupling of aromatic olefins with NH3 and CO2 via an N–H aziridine intermediate, mediated by an iodide catalyst. rsc.org |

| Benign Solvents | Utilizing environmentally friendly solvents. nih.gov | Safer Solvents and Auxiliaries. nih.gov | Use of cyclopentyl methyl ether (CPME) in the synthesis of 2H-azirines and NH-aziridines. nih.gov |

Exploration of New Reactivity Modalities (e.g., Photoredox, Electrochemistry)

The exploration of novel reactivity modalities, particularly photoredox catalysis and electrochemistry, is opening new avenues for aziridine synthesis under mild conditions. oup.comacs.org These methods offer alternatives to traditional synthetic routes that often require harsh reagents or stoichiometric oxidants. nih.govacs.org

Electrochemistry provides a powerful tool for generating reactive intermediates that can participate in aziridination reactions. nih.govrsc.org For instance, an electrochemical method has been developed to transform unactivated alkenes into a metastable, dicationic intermediate, which then reacts with primary amines to form N-alkyl aziridines. nih.gov This approach expands the scope of accessible aziridine products by coupling widely available amine nucleophiles with simple alkene substrates. nih.gov Another electrochemical strategy involves an oxidative dehydrogenative intramolecular C(sp3)–H amination to construct trans-2,3-disubstituted aziridines, avoiding external oxidants and producing only hydrogen gas as a byproduct. acs.org

Visible-light photoredox catalysis has also emerged as a versatile strategy for aziridination. rsc.orgthieme-connect.com This technique uses light to initiate single-electron transfer (SET) processes, generating reactive radical species under mild conditions. acs.orgrsc.org One such method involves the aziridination of chalcones with iminoiodinanes, proceeding through a nitrene radical anion intermediate to afford trans-aziridine products exclusively. researchgate.net Another approach utilizes the photoredox-catalyzed generation of N-centered radicals from N-protected 1-aminopyridinium salts, which then add to alkenes to form substituted aziridines with excellent diastereoselectivity. rsc.orgthieme-connect.com The merging of photoredox catalysis with other catalytic cycles, such as nickel catalysis, has enabled novel cross-electrophile couplings of aziridines. nih.gov These innovative reactivity platforms are poised to significantly impact the synthesis of complex aziridine-containing molecules.

| Modality | Methodology | Reactive Intermediate | Key Advantages |

|---|---|---|---|

| Electrochemistry | Oxidative coupling of alkenes and primary amines. nih.gov | Alkene dicationic intermediate. nih.gov | Uses widely available starting materials; avoids pre-functionalization. nih.gov |

| Electrochemistry | Intramolecular dehydrogenative C(sp3)–H amination. acs.org | Not specified | Avoids external oxidants; atom-economic; generates H2 as the only byproduct. acs.org |

| Photoredox Catalysis | Aziridination of chalcones with iminoiodinanes. researchgate.net | Nitrene radical anion. researchgate.net | Mild reaction conditions; high diastereoselectivity (trans-only). researchgate.net |

| Photoredox Catalysis | Aziridination of alkenes with N-protected 1-aminopyridinium salts. rsc.orgthieme-connect.com | Nitrogen-centered radical. rsc.orgthieme-connect.com | Excellent stereocontrol; mild conditions; broad functional group tolerance. rsc.org |

| Photoredox/Nickel Dual Catalysis | Cross-electrophile coupling of aziridines with pyridin-1-ium salts. nih.gov | Not specified | Accomplishes transformations between two electrophiles without prefunctionalization. nih.gov |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(chloroacetyl)aziridine, and how can stereochemical outcomes be controlled?

- Methodological Answer : The synthesis of this compound can be achieved via nucleophilic substitution or ring-closure reactions. For example, chloroacetyl chloride can react with aziridine derivatives under anhydrous conditions (e.g., in dichloromethane at 0–5°C) to introduce the chloroacetyl group . Stereochemical control may involve chiral auxiliaries or enantioselective catalysts. A Darzens-like reaction using sulfonimidates has been reported to yield aziridine derivatives with high enantiomeric excess (up to 90%) by leveraging steric and electronic effects .

- Key Data :

| Method | Yield (%) | Stereoselectivity | Reference |

|---|---|---|---|

| Chloroacetyl chloride + aziridine | 75–90 | Racemic | |

| Darzens reaction with sulfonimidates | 58–76 | Enantioselective |

Q. How can the structure and purity of this compound be validated experimentally?

- Methodological Answer : Use a combination of NMR (¹H, ¹³C), IR, and mass spectrometry. For instance, the aziridine ring protons typically appear as a triplet (δ 2.0–3.0 ppm) in ¹H NMR due to ring strain. The chloroacetyl group shows a carbonyl stretch at ~1700 cm⁻¹ in IR . High-resolution mass spectrometry (HRMS) confirms the molecular formula (C₄H₅ClNO). Purity can be assessed via HPLC with UV detection (λ = 210 nm) and elemental analysis .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of vapors (TLV: 0.5 ppm) .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

- Emergency Procedures : Immediate eye irrigation with saline solution for 15 minutes; skin contact requires washing with soap and water .

Advanced Research Questions

Q. How does the chloroacetyl group influence the reactivity of aziridine in ring-opening reactions?

- Methodological Answer : The chloroacetyl group acts as an electron-withdrawing substituent, polarizing the aziridine ring and enhancing susceptibility to nucleophilic attack. For example, in reactions with amines or thiols, regioselective ring opening occurs at the less substituted carbon due to electronic and steric effects. Kinetic studies using in situ NMR can track reaction progress (e.g., in DMSO-d₆ at 25°C) .

- Case Study : Reaction with sodium methoxide in methanol yields 2-(methoxymethyl)aziridine via SN2 mechanism, confirmed by ¹H NMR (δ 3.3 ppm for -OCH₃) .

Q. What strategies enable regioselective functionalization of this compound for heterocyclic synthesis?

- Methodological Answer :

- Nucleophilic Substitution : Use Grignard reagents (e.g., RMgX) to substitute the chloro group, forming ketone intermediates for cyclization .

- Transition Metal Catalysis : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with aryl boronic acids to introduce aromatic groups .

- Photochemical Methods : UV irradiation in the presence of dienes facilitates [2+2] cycloadditions, forming bicyclic structures .

Q. How can contradictions in reported reaction outcomes (e.g., stereoselectivity) be resolved during method optimization?

- Methodological Answer :

- Parameter Screening : Vary solvents (polar aprotic vs. nonpolar), temperatures (−78°C to reflux), and catalysts (chiral vs. achiral).

- Computational Modeling : DFT calculations (e.g., Gaussian 16) predict transition states to explain stereochemical discrepancies .

- Case Example : Conflicting reports on Z/E isomer ratios in aziridine-phosphonate synthesis were resolved by adjusting LiHMDS stoichiometry and reaction time .

Q. What advanced analytical techniques are suitable for studying aziridine ring strain and its impact on reactivity?

- Methodological Answer :

- X-ray Crystallography : Resolve bond angles (e.g., C-N-C ~60°) to quantify ring strain .

- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated analogs to probe ring-opening mechanisms .

- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition onset >150°C) under nitrogen atmosphere .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.